12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane
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Overview
Description
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane is a complex organic compound that features a benzyloxy group attached to a tetraoxacyclotridecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane typically involves the reaction of a benzyloxy group with a tetraoxacyclotridecane precursor. One common method is the nucleophilic substitution reaction where a benzyloxy halide reacts with a tetraoxacyclotridecane under basic conditions . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a base like sodium hydride or potassium carbonate is used to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to form a benzylic alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzylic alcohols.
Substitution: Various substituted tetraoxacyclotridecanes depending on the nucleophile used.
Scientific Research Applications
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tetraoxacyclotridecane ring provides a stable scaffold that can modulate the compound’s overall properties .
Comparison with Similar Compounds
Similar Compounds
12-[(Methoxy)methyl]-1,4,7,10-tetraoxacyclotridecane: Similar structure but with a methoxy group instead of a benzyloxy group.
12-[(Ethoxy)methyl]-1,4,7,10-tetraoxacyclotridecane: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or interactions are desired .
Properties
CAS No. |
92818-18-3 |
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Molecular Formula |
C17H26O5 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
12-(phenylmethoxymethyl)-1,4,7,10-tetraoxacyclotridecane |
InChI |
InChI=1S/C17H26O5/c1-2-4-16(5-3-1)12-22-15-17-13-20-10-8-18-6-7-19-9-11-21-14-17/h1-5,17H,6-15H2 |
InChI Key |
LHVRRAXSNUMJMM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCC(COCCO1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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